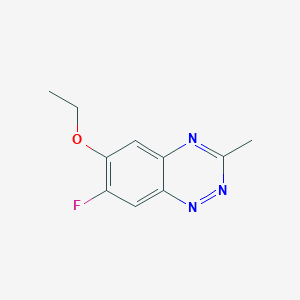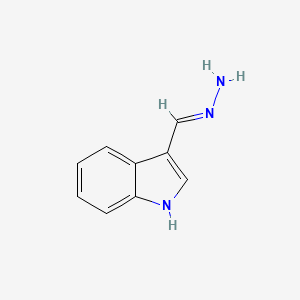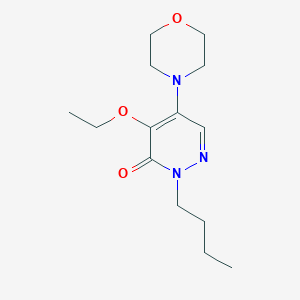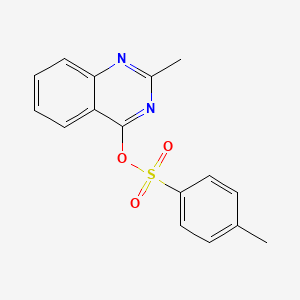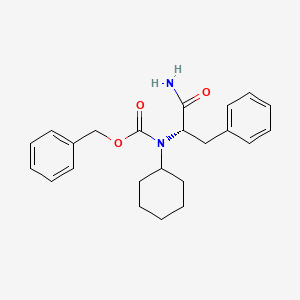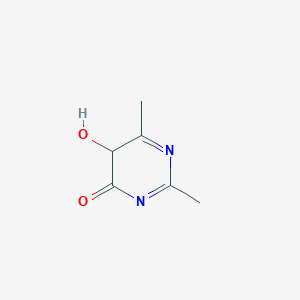
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method might include the reaction of 2,6-dimethylpyrimidine with a hydroxylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions might occur at the hydroxyl group or the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield 5-oxo-2,6-dimethylpyrimidin-4(5H)-one, while substitution could produce various alkylated or halogenated derivatives.
Scientific Research Applications
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one may have several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential role in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing molecular pathways and cellular processes. The hydroxyl group could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the hydroxyl group, leading to different chemical properties.
5-Hydroxy-2-methylpyrimidine: Similar structure but with only one methyl group.
2,6-Dimethylpyrimidin-4-one: Lacks the hydroxyl group at the 5-position.
Uniqueness
5-Hydroxy-2,6-dimethylpyrimidin-4(5H)-one is unique due to the presence of both hydroxyl and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups may provide distinct advantages in various applications, such as increased solubility or specific binding properties.
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
5-hydroxy-2,6-dimethyl-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O2/c1-3-5(9)6(10)8-4(2)7-3/h5,9H,1-2H3 |
InChI Key |
GIXWEPMKZBBWQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=O)C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


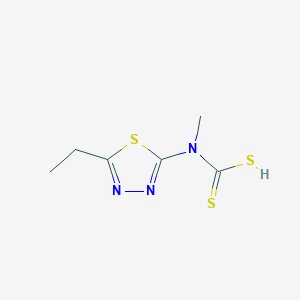

![8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine](/img/structure/B13102828.png)
![Ethyl 2-[3-(2-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102836.png)
![7-(tert-Butyl)-4-chloropyrazolo[1,5-a][1,3,5]triazine](/img/structure/B13102839.png)
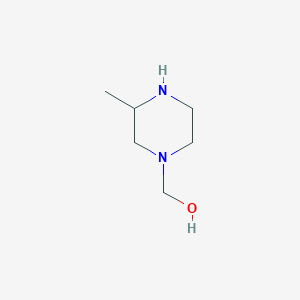
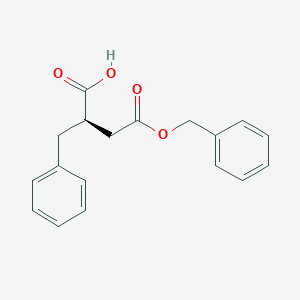
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
